

Application Notes and Protocols for Angiogenesis Assays Using CRA-026440 Hydrochloride

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Compound of Interest

Compound Name: CRA-026440 hydrochloride

Cat. No.: B10855135

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Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of acetylation plays a crucial role in the epigenetic regulation of gene expression. Emerging evidence suggests that HDAC inhibitors, including those of the hydroxamic acid class to which CRA-026440 belongs, possess significant anti-angiogenic properties, making them promising candidates for cancer therapy.[1][2][3]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[4][5] By inhibiting angiogenesis, the tumor's supply of oxygen and nutrients can be restricted, thereby impeding its growth. The anti-angiogenic effects of HDAC inhibitors are mediated through various mechanisms, including the downregulation of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1 α).[4][6][7]

These application notes provide detailed protocols for assessing the anti-angiogenic potential of **CRA-026440 hydrochloride** using established in vitro, ex vivo, and in vivo angiogenesis assays.

Data Presentation

The following tables summarize representative quantitative data on the anti-angiogenic effects of hydroxamic acid-based HDAC inhibitors in key angiogenesis assays. While specific data for **CRA-026440 hydrochloride** is not publicly available, the data presented for compounds with similar mechanisms of action, such as LBH589 and suberoylanilide hydroxamic acid (SAHA), serve as a valuable reference.

Table 1: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Endothelial Cell Tube Formation

Treatment	Concentration (nM)	Total Tube Length (% of Control)	Number of Branch Points (% of Control)
Vehicle Control	-	100 ± 8.5	100 ± 11.2
LBH589	10	75 ± 6.3	68 ± 9.1
LBH589	50	42 ± 5.1	35 ± 7.8
SAHA	500	65 ± 7.9	58 ± 8.5
SAHA	1000	38 ± 4.6	29 ± 6.4

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and are representative of typical results observed in a Matrigel-based tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs).[\[1\]](#)[\[8\]](#)

Table 2: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Microvessel Outgrowth in the Aortic Ring Assay

Treatment	Concentration (nM)	Microvessel Outgrowth Area (% of Control)
Vehicle Control	-	100 ± 12.4
LBH589	25	68 ± 9.7
LBH589	100	31 ± 7.2
SAHA	1000	55 ± 11.3
SAHA	5000	24 ± 6.9

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and are representative of typical results from a rat or mouse aortic ring assay.

Table 3: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay

Treatment	Dose (μ g/egg)	Number of Blood Vessel Branch Points (% of Control)
Vehicle Control	-	100 ± 15.1
LBH589	5	72 ± 11.8
LBH589	10	45 ± 9.5
SAHA	20	65 ± 13.2
SAHA	50	38 ± 8.7

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and are representative of typical results from an in vivo CAM assay.

Experimental Protocols

In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- **CRA-026440 hydrochloride**
- 96-well culture plates
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with a camera

Protocol:

- **Plate Coating:** Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 μ L of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[9]
- **Cell Preparation:** Culture HUVECs in EGM-2 medium until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free basal medium. Perform a cell count and adjust the cell density to 1×10^5 cells/mL.
- **Treatment Preparation:** Prepare a stock solution of **CRA-026440 hydrochloride** in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the serum-free basal medium to achieve the desired final concentrations. Include a vehicle control (solvent only).
- **Assay Setup:** Add 100 μ L of the HUVEC suspension to each well of the coated 96-well plate. Then, add 100 μ L of the prepared **CRA-026440 hydrochloride** dilutions or vehicle control to the respective wells. The final cell density will be 1×10^4 cells/well.

- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Monitor tube formation periodically under the microscope.
- Visualization and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images of several random fields per well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[10][11] For fluorescent visualization, the cells can be pre-labeled with Calcein AM before plating.

Ex Vivo Angiogenesis Assay: Aortic Ring Sprouting

This assay uses explants of aorta cultured in a 3D matrix to assess the outgrowth of new microvessels.

Materials:

- Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)
- Collagen Type I or Basement Membrane Matrix
- Serum-free endothelial cell basal medium
- **CRA-026440 hydrochloride**
- 48-well culture plates
- Surgical instruments (forceps, scissors)
- Stereomicroscope with a camera

Protocol:

- Aorta Dissection: Euthanize the animal according to approved institutional guidelines. Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold serum-free basal medium.

- **Ring Preparation:** Carefully remove the surrounding fibro-adipose tissue from the aorta. Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.
- **Embedding Rings:** Place a 100 μ L drop of ice-cold collagen or basement membrane matrix in the center of each well of a 48-well plate. Place one aortic ring on top of each drop. Add another 100 μ L of the matrix to embed the ring completely. Incubate at 37°C for 30 minutes to solidify the matrix.
- **Treatment:** Prepare dilutions of **CRA-026440 hydrochloride** in the complete endothelial cell growth medium. Add 500 μ L of the medium containing the desired concentrations of the compound or vehicle control to each well.
- **Incubation and Observation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Replace the medium with fresh medium containing the treatments every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.
- **Quantification:** After 7-14 days, capture images of the microvessel outgrowth. Quantify the angiogenic response by measuring the area of microvessel sprouting from the aortic ring using image analysis software.

In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM)

The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels.^{[12][13]}

Materials:

- Fertilized chicken eggs
- Egg incubator
- Sterile sponges or filter paper discs (5 mm diameter)
- **CRA-026440 hydrochloride**

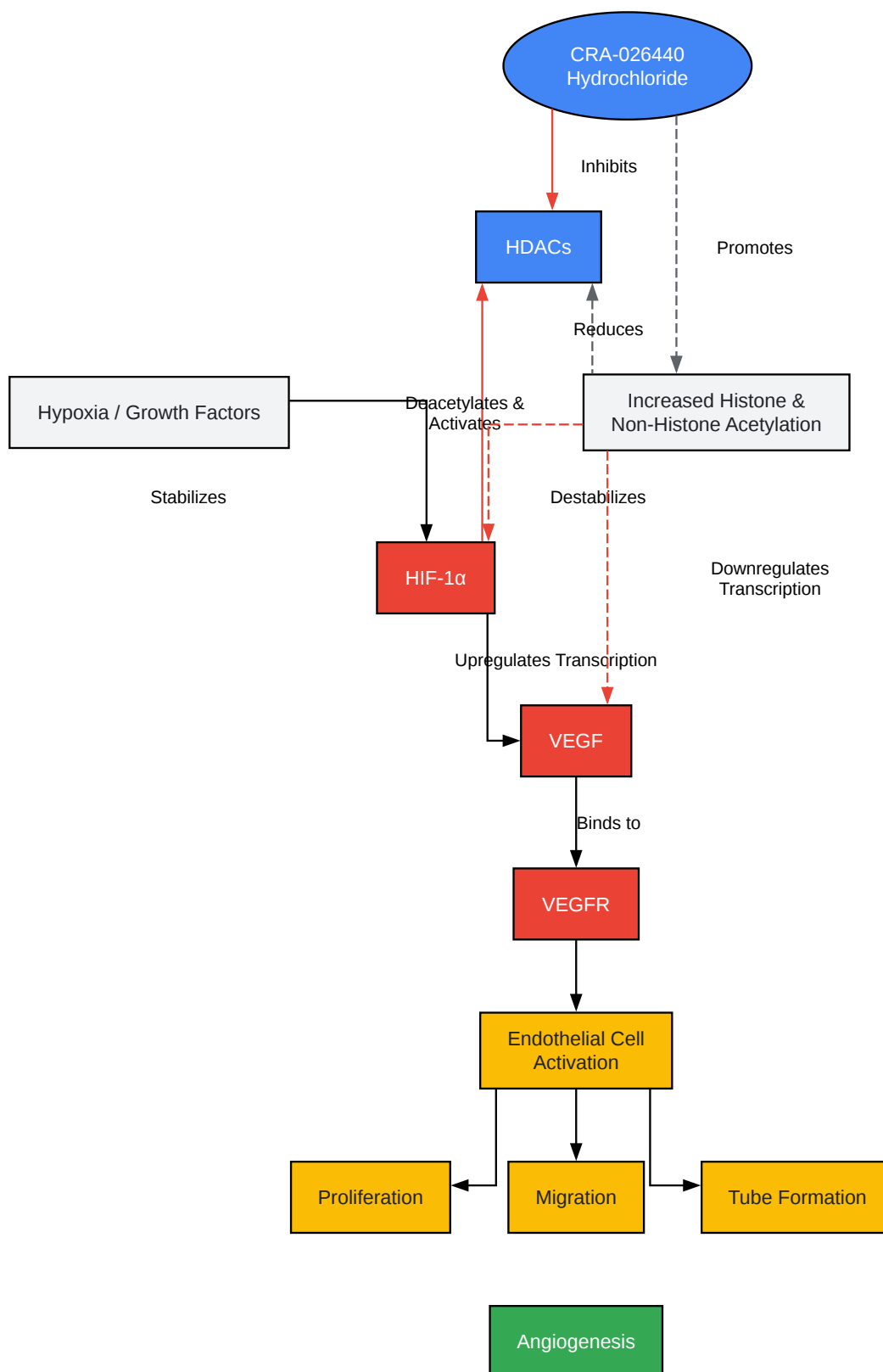
- Stereomicroscope with a camera
- Dremel tool with a cutting disc

Protocol:

- Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
- Window Preparation: On day 3, carefully create a small window (1-2 cm²) in the eggshell over the air sac using a Dremel tool, avoiding damage to the underlying CAM.
- Sample Application: Prepare a stock solution of **CRA-026440 hydrochloride**. Apply a known amount of the compound onto a sterile sponge or filter paper disc and allow the solvent to evaporate. On day 7 of incubation, gently place the disc onto the CAM. A vehicle control disc should also be placed on a separate set of eggs.
- Incubation: Seal the window with sterile tape and return the eggs to the incubator.
- Observation and Quantification: On day 10 or 11, open the window and observe the CAM under a stereomicroscope. Capture images of the area around the disc. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching in the treated group compared to the control indicates an anti-angiogenic effect.

Mandatory Visualizations

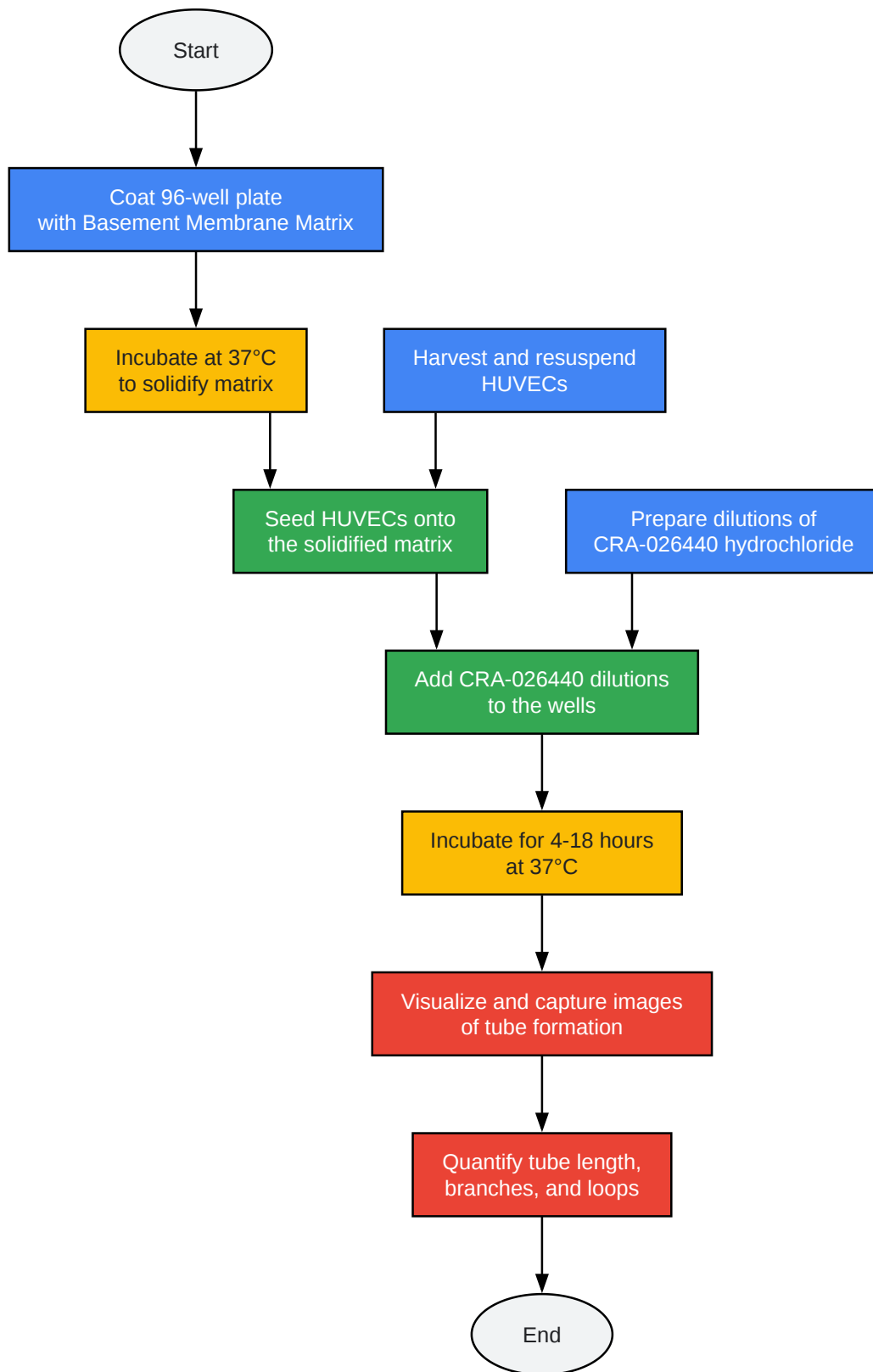
Signaling Pathway of HDAC Inhibition in Angiogenesis



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Caption: Signaling pathway of **CRA-026440 hydrochloride** in inhibiting angiogenesis.

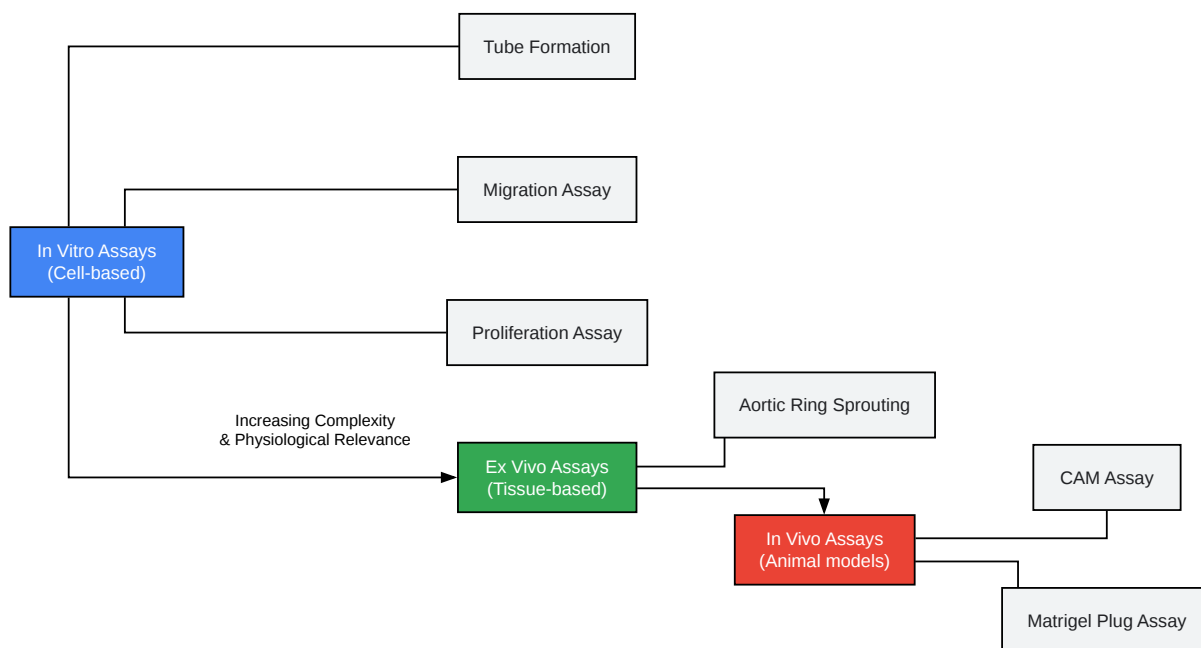
Experimental Workflow for In Vitro Tube Formation Assay



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Caption: Experimental workflow for the in vitro tube formation assay.

Logical Relationship of Angiogenesis Assays



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Caption: Logical relationship and increasing complexity of angiogenesis assays.

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